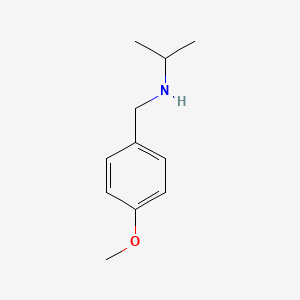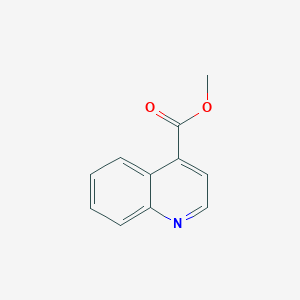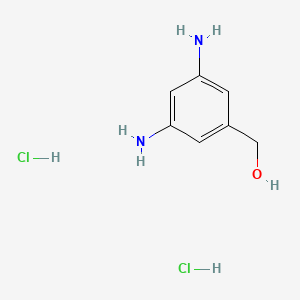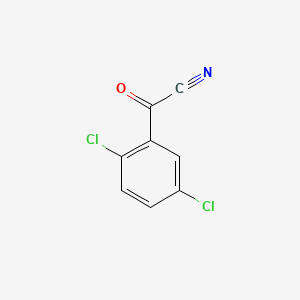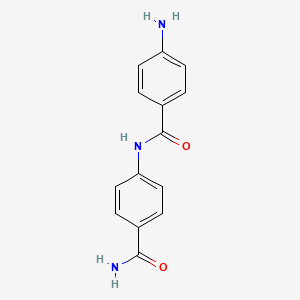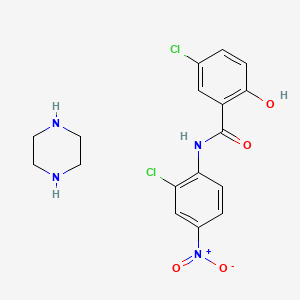
2-Methoxy-4-(trifluoromethyl)benzyl bromide
Vue d'ensemble
Description
2-Methoxy-4-(trifluoromethyl)benzyl bromide, also known as MTBBr, is a versatile and highly reactive organic compound that is used in a wide range of scientific research applications. It is a colorless liquid with a melting point of -71 °C and a boiling point of 134 °C. MTBBr is a useful synthetic intermediate in organic synthesis and has been used in a variety of reactions such as the synthesis of heterocycles and the synthesis of other organic compounds. It is also used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
- Development of Synthetic Methodologies : 2-Methoxy-4-(trifluoromethyl)benzyl bromide is utilized in the synthesis of complex molecules due to its reactivity. For instance, it serves as a precursor in the bromination of ambident nucleophiles, facilitating the synthesis of diverse brominated compounds under controlled conditions (Shainyan, Eventova, & Rappoport, 1993).
- Applications in Molecular Electronics : This compound is used as a building block for the synthesis of molecular wires, highlighting its role in the construction of components for molecular electronics (Stuhr-Hansen et al., 2005).
Material Science
- Photodynamic Therapy (PDT) for Cancer Treatment : A study on the synthesis and characterization of new zinc phthalocyanine derivatives, using 2-Methoxy-4-(trifluoromethyl)benzyl bromide, demonstrates its potential application in photodynamic therapy. The synthesized compounds exhibit high singlet oxygen quantum yields, crucial for effective PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Pharmaceutical Intermediates
- Synthesis of Pharmacologically Active Compounds : The versatility of 2-Methoxy-4-(trifluoromethyl)benzyl bromide in organic synthesis makes it an important intermediate for developing various pharmacologically active compounds. Its role in facilitating the introduction of fluorine atoms into organic molecules is particularly valuable, given the importance of fluorine in pharmaceuticals (Deschamps et al., 2007).
Propriétés
IUPAC Name |
1-(bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-8-4-7(9(11,12)13)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAGWLZAZFSJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395071 | |
| Record name | 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethyl)benzyl bromide | |
CAS RN |
886500-59-0 | |
| Record name | 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



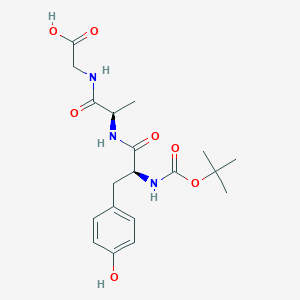
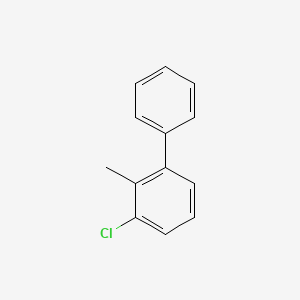
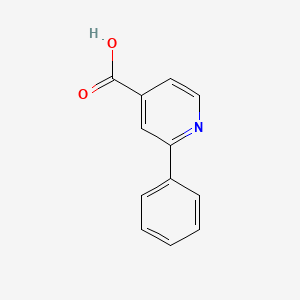
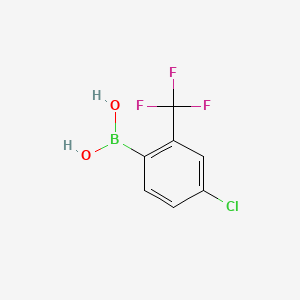
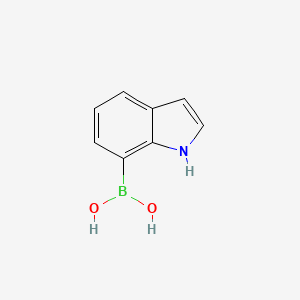
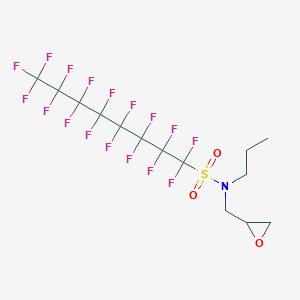
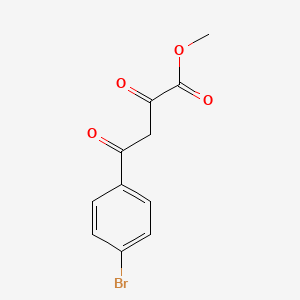
![n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine](/img/structure/B1587384.png)
